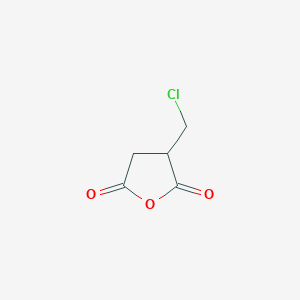

3-(Chloromethyl)oxolane-2,5-dione

Cat. No. B3361828

Key on ui cas rn:

93516-51-9

M. Wt: 148.54 g/mol

InChI Key: PBJZPPHOIJBRBT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03931241

Procedure details

Next, the reacted gas was passed through a layer in a Pyrex tube (diameter: 2.5cm) packed with 20cc of an oxychlorinating catalyst comprising silica-alumina carrying 5% by weight of potassium chloride and 5% by weight of cupric chloride, at a temperature of 250°C while introducing oxygen in an amount of 1000cc/hour. The water generated was trapped in a vessel and the chlorine gas recovered was circulated, whereby the reaction was carried out for 2 hours. After completion of the reaction, the product was analyzed using gas chromatography, and it was confirmed that the product contained 7.4g of citraconic acid anhydride and 1.8g of methylsuccinic acid anhydride. In addition, a small amount of chloromethylsuccinic acid anhydride was formed.

[Compound]

Name

cupric chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

oxychlorinating catalyst

Quantity

20 mL

Type

catalyst

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[Cl-:1].[K+].O=O.[C:5]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[C:6]1[CH3:7].CC1CC(=O)OC1=O>O>[Cl:1][CH2:7][CH:6]1[CH2:8][C:9](=[O:10])[O:11][C:5]1=[O:12] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

Step Two

[Compound]

|

Name

|

cupric chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

7.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C(\C)=C/C(=O)O1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(=O)OC(C1)=O

|

Step Six

[Compound]

|

Name

|

oxychlorinating catalyst

|

|

Quantity

|

20 mL

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Next, the reacted gas was passed through a layer in a Pyrex tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chlorine gas recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC1C(=O)OC(C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |